molecular formula C20H17NO5S B1387892 3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-91-0

3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Cat. No. B1387892
M. Wt: 383.4 g/mol
InChI Key: ZBKATECYZDJGSI-UHFFFAOYSA-N
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Description

Benzoic acid derivatives, such as 4-methoxybenzoic acid, are aromatic carboxylic acids where the carboxyl group is directly attached to the aromatic system . They are widely used in the synthesis of various other organic compounds .


Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multistep reactions . For instance, the conversion of benzaldehyde to benzoin using thiamin as a catalyst is a common step in the synthesis of complex organic molecules .


Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by a carboxyl group (-COOH) attached to an aromatic ring . The presence of a methoxy group (-OCH3) at the 4th position is a characteristic feature of 4-methoxybenzoic acid .


Chemical Reactions Analysis

Benzoic acid and its derivatives can undergo various chemical reactions. For example, they can participate in acid-base reactions, forming carboxylate salts that are more soluble in water . They can also undergo Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

Benzoic acid derivatives generally have low solubility in water, but their solubility can be increased by forming salts . The molecular weight of 4-methoxybenzoic acid is 152.1473 g/mol .

Safety And Hazards

Benzoic acid and its derivatives can cause skin irritation and serious eye damage . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the research and application of benzoic acid derivatives could involve the development of more environmentally friendly synthesis methods, the exploration of new reactions, and the investigation of their biological activities .

properties

IUPAC Name

3-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-26-18-9-5-14(6-10-18)15-7-11-19(12-8-15)27(24,25)21-17-4-2-3-16(13-17)20(22)23/h2-13,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKATECYZDJGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660090
Record name 3-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

CAS RN

885269-91-0
Record name 3-[[(4′-Methoxy[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4'-Methoxy[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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